4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a 1,2,4-oxadiazole moiety
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole motif have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, depending on their specific structure and functional groups .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with various biological targets, potentially leading to their anti-infective activity .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential agents for the treatment of age-related diseases , antimicrobials , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .
Result of Action
Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects , suggesting that this compound may have similar effects.
Action Environment
The effectiveness of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the oxadiazole ring or the piperidine moiety, leading to the formation of different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce piperidine derivatives with altered oxidation states. Substitution reactions can introduce various functional groups onto the piperidine or oxadiazole rings, leading to a diverse array of derivatives .
Scientific Research Applications
4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: In the chemical industry, it is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 3-(4-chlorophenyl)-1,2,4-oxadiazole, share similar chemical properties and biological activities.
Piperidine Derivatives: Compounds like 4-methylpiperidine also exhibit similar reactivity and can be used in similar applications.
Uniqueness
4-Methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is unique due to the combination of the piperidine and oxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these features .
Properties
IUPAC Name |
3-methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-8(13-12-7)9(2)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFLQSSSDRIGDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361112-08-4 | |
Record name | 4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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